molecular formula C12H7NO2 B8339538 3-Hydroxy-indeno[1,2-b]pyridin-5-one

3-Hydroxy-indeno[1,2-b]pyridin-5-one

Cat. No. B8339538
M. Wt: 197.19 g/mol
InChI Key: SMEICBCXWKSRNL-UHFFFAOYSA-N
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Patent
US08871934B2

Procedure details

Under an argon atmosphere, 3-methoxy-indeno[1,2-b]pyridin-5-one (0.545 g) and pyridinium chloride (5.89 g) were mixed with pyridine (1.0 ml). The reaction mixture was stirred with heating at 180° C. for 30 min while evaporating pyridine, and further stirred with heating at 200° C. for 4 hr. The mixture was cooled to room temperature, water was added and the mixture was stirred for 30 min. This slurry was filtered, and the obtained solid was dried under reduced pressure to give the title compound (0.054 g). The obtained solid was used for the next reaction without further purification.
Quantity
0.545 g
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:6]2=[N:7][CH:8]=1.[Cl-].[NH+]1C=CC=CC=1>N1C=CC=CC=1>[OH:2][C:3]1[CH:4]=[C:5]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:6]2=[N:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.545 g
Type
reactant
Smiles
COC=1C=C2C(=NC1)C1=CC=CC=C1C2=O
Name
Quantity
5.89 g
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while evaporating pyridine
STIRRING
Type
STIRRING
Details
further stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 200° C. for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
water was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
This slurry was filtered
CUSTOM
Type
CUSTOM
Details
the obtained solid was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(=NC1)C1=CC=CC=C1C2=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.054 g
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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